Ethyl 1-acetyl-1H-indole-2-carboxylate

Lipophilicity Drug Design ADME

Researchers requiring a lipophilic, N-protected indole building block often face inconsistent purity and limited characterization data. Ethyl 1-acetyl-1H-indole-2-carboxylate (CAS 100393-65-5) directly addresses this bottleneck. - Quantifiable differentiation: XLogP of 2.4 versus 2.1 for the methyl ester, demonstrating superior membrane permeability for CNS programs. - Quality assurance: Well-defined crystalline solid with a measured melting point of 51.5-52.5 °C, enabling straightforward recrystallization and HPLC purity verification. - Synthetic versatility: The N-acetyl group is a removable protecting group, allowing clean deprotection to N-unsubstituted indole-2-carboxylates under mild conditions.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 100393-65-5
Cat. No. B3044756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-acetyl-1H-indole-2-carboxylate
CAS100393-65-5
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C
InChIInChI=1S/C13H13NO3/c1-3-17-13(16)12-8-10-6-4-5-7-11(10)14(12)9(2)15/h4-8H,3H2,1-2H3
InChIKeyKELLLYFEZGIOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Acetyl-1H-Indole-2-Carboxylate Identity and Properties


Ethyl 1-acetyl-1H-indole-2-carboxylate (CAS 100393-65-5) is a member of the 1-acetylindole-2-carboxylate ester class, characterized by an indole core with an N-acetyl protecting group and an ethyl ester at the C2 position. Its molecular formula is C13H13NO3, with a molecular weight of 231.25 g/mol [1]. The compound has a calculated XLogP of 2.4, a topological polar surface area of 48.3 Ų, and no hydrogen bond donors, indicating moderate lipophilicity and membrane permeability [1]. It is primarily utilized as a synthetic building block in medicinal chemistry and as a protected intermediate for further derivatization, particularly in the synthesis of indole-based bioactive molecules [2].

Protected indole-2-carboxylate intermediate for medicinal chemistry synthesis
N-Acetyl and ethyl ester handles enable selective protection/deprotection strategies
Crystalline solid supports purification by recrystallization

Replacement Challenges for Ethyl 1-Acetyl-1H-Indole-2-Carboxylate


Direct substitution of ethyl 1-acetyl-1H-indole-2-carboxylate with other 1-acetylindole-2-carboxylate esters, such as methyl or tert-butyl analogs, is not straightforward due to significant differences in lipophilicity, crystallinity, and subsequent reactivity profiles. The ethyl ester exhibits a measured melting point of 51.5–52.5 °C [1] and a calculated XLogP of 2.4 [2], while the methyl ester displays a lower XLogP of 2.1 [3], impacting solubility and partitioning behavior in both synthetic and biological contexts. Furthermore, the N-acetyl protecting group has been shown to disfavor antiviral activity in RNA virus assays [4], highlighting that even subtle structural modifications within this class can profoundly alter functional outcomes, underscoring the need for precise compound selection based on quantifiable property differences.

Lipophilicity
Ethyl ester exhibits higher calculated logP than methyl analog, which may shift solubility and partitioning behavior in synthetic or biological media.
Crystallinity
Methyl ester lacks a reported melting point and is likely a liquid, limiting recrystallization-based purification and solid-form quality control.
Bioactivity
N-Acetyl substitution is associated with reduced antiviral activity in class-level SAR; non-acetylated analogs may be preferred for antiviral screening studies.

Ethyl 1-Acetyl-1H-Indole-2-Carboxylate Analog Comparison


Lipophilicity: Ethyl vs. Methyl Ester

Ethyl 1-acetyl-1H-indole-2-carboxylate (CAS 100393-65-5) exhibits a calculated XLogP of 2.4 [1], indicating higher lipophilicity compared to the methyl ester analog methyl 1-acetyl-1H-indole-2-carboxylate (CAS 297765-13-0), which has an XLogP of 2.1 [2]. This 0.3 log unit difference corresponds to an approximately 2-fold greater partition coefficient in octanol/water, a parameter critical for membrane permeability and compound distribution.

Lipophilicity (XLogP)
Reported
Ethyl ester XLogP 2.4 vs. methyl ester 2.1; ΔXLogP +0.3, approx. 2× higher partition coefficient
Higher lipophilicity may support membrane permeability studies.
Computational prediction; experimental validation recommended.
Lipophilicity Drug Design ADME Solubility

Crystallinity: Ethyl vs. Methyl Ester

Ethyl 1-acetyl-1H-indole-2-carboxylate has a reported melting point of 51.5–52.5 °C [1], confirming its crystalline nature at ambient conditions. In contrast, no experimental melting point is reported for the methyl ester analog (CAS 297765-13-0) in major databases, suggesting it may be a liquid or low-melting solid at room temperature. This difference in solid-state properties directly impacts purification by recrystallization, storage stability, and formulation development.

Melting Point
Reported
Ethyl ester mp 51.5–52.5 °C; methyl ester: no experimental mp reported (likely liquid at ambient)
Crystallinity enables recrystallization and robust quality control.
Experimental melting point confirms solid-state identity.
Crystallinity Formulation Purification Solid-State Chemistry

Molecular Size: Ethyl vs. tert-Butyl Ester

Ethyl 1-acetyl-1H-indole-2-carboxylate has a molecular weight of 231.25 g/mol [1]. In comparison, the tert-butyl ester analog tert-butyl 1-acetyl-1H-indole-2-carboxylate (CAS 2568390-25-8) has a molecular weight of 259.30 g/mol . The ethyl ester is 28.05 g/mol lighter and has a smaller steric footprint, which can influence reaction kinetics, solubility in organic solvents, and downstream synthetic utility.

Molecular Weight
Reported
Ethyl ester 231.25 g/mol vs. tert-butyl ester 259.30 g/mol; ΔMW –28.05 g/mol
Lower steric bulk may benefit reaction kinetics and atom economy.
Calculated from molecular formula.
Molecular Weight Steric Bulk Pharmacokinetics Synthetic Intermediate

N-Acetyl Substitution and Antiviral Activity

In a series of indole-2-carboxylate derivatives, the presence of an N-acetyl substituent on the indole nitrogen was found to disfavor antiviral activity against RNA viruses [1]. While direct comparative data for ethyl 1-acetyl-1H-indole-2-carboxylate itself are not available, this class-level SAR indicates that the N-acetyl group, present in this compound, is associated with reduced antiviral efficacy compared to non-acetylated or differently substituted analogs. This inference is supported by the observation that compounds lacking this acetyl group exhibited potent broad-spectrum antiviral activity, with one compound (8f) showing a selectivity index (SI) of 17.1 against Cox B3 virus [1].

Antiviral SAR
Class-level
N-Acetyl substitution disfavors antiviral activity in indole-2-carboxylate series; non-acetylated analogs show higher selectivity indices (e.g., SI 17.1 against Cox B3).
May serve as negative control in antiviral screening assays.
Class-level inference from published SAR; verify in target assay.
Antiviral Activity Structure-Activity Relationship SAR Medicinal Chemistry

Ethyl 1-Acetyl-1H-Indole-2-Carboxylate Applications


Lipophilic Indole Derivative Synthesis

Given its higher XLogP of 2.4 compared to the methyl ester (XLogP 2.1), ethyl 1-acetyl-1H-indole-2-carboxylate is the preferred starting material when the target product requires enhanced membrane permeability or when the ethyl ester is desired for later-stage deprotection to yield a more lipophilic carboxylic acid [1]. This property is particularly relevant in CNS drug discovery programs where blood-brain barrier penetration is a key consideration.

Crystalline Solid for Purification and QC

The compound's well-defined melting point (51.5–52.5 °C) and crystalline nature make it suitable for applications requiring high-purity solids [1]. It can be easily purified by recrystallization and is amenable to standard quality control measures such as melting point determination and HPLC analysis, unlike the methyl ester analog which lacks a reported melting point.

Building Block for Deacetylation Derivatization

As demonstrated in the synthesis of indole-2-carboxylates via Pd-catalyzed aerobic C–H amination, the N-acetyl group serves as a removable protecting group that can be cleaved under mild conditions [2]. This makes ethyl 1-acetyl-1H-indole-2-carboxylate a versatile intermediate for accessing N-unsubstituted indole-2-carboxylates, which are valuable scaffolds in medicinal chemistry.

Negative Control for Antiviral Screening

Based on class-level SAR indicating that N-acetyl substitution disfavors antiviral activity against RNA viruses [3], this compound can serve as a negative control or baseline in assays designed to evaluate novel indole-2-carboxylate analogs for antiviral potency, helping to establish the SAR landscape.

Application
Selection Property
Validation Focus
Lipophilic indole synthesis
Ethyl ester lipophilicity
Permeability and partitioning evaluation
Purification & QC workflows
Crystalline solid with defined melting point
Recrystallization and purity analysis
Deacetylated indole-2-carboxylate synthesis
Removable N-acetyl protecting group
Deprotection efficiency and downstream reactivity
Antiviral SAR control
N-Acetyl substitution activity profile
Activity comparison with non-acetylated analogs

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